molecular formula C13H14N4O2S B15180132 N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide CAS No. 94232-23-2

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide

Cat. No.: B15180132
CAS No.: 94232-23-2
M. Wt: 290.34 g/mol
InChI Key: XVGRQSRINPTMTF-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a pyrimidine ring with a benzenesulfonamide moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Introduction of the Methyleneamino Group: The methyleneamino group can be introduced by reacting the pyrimidine derivative with formaldehyde and an amine under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use as an antibacterial agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its broad-spectrum antibacterial activity.

Uniqueness

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide is unique due to its specific structure, which combines a pyrimidine ring with a benzenesulfonamide moiety. This unique structure may confer different biological activities and chemical reactivity compared to other sulfonamides.

Properties

CAS No.

94232-23-2

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(methylideneamino)benzenesulfonamide

InChI

InChI=1S/C13H14N4O2S/c1-9-8-10(2)16-13(15-9)17-20(18,19)12-6-4-11(14-3)5-7-12/h4-8H,3H2,1-2H3,(H,15,16,17)

InChI Key

XVGRQSRINPTMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=C)C

Origin of Product

United States

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